
Tellursaeure
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Overview
Description
Telluric acid (H₆TeO₆), known in German as "Tellursäure," is a hexavalent oxyacid of tellurium. It crystallizes as a white, hygroscopic solid and is structurally distinct from other chalcogen acids due to its octahedral geometry, where tellurium is coordinated by six hydroxyl groups . This compound is synthesized via oxidation of tellurium or tellurium dioxide in strongly acidic, oxidizing environments (e.g., nitric acid or hydrogen peroxide) . Unlike its lower oxidation state counterpart, tellurous acid (H₂TeO₃), telluric acid exhibits greater thermal stability and weaker acidity, with a first dissociation constant (pKa₁) of ~7.5 compared to sulfuric acid’s pKa₁ of -3 .
Scientific Research Applications
Chemical Properties and Structure
Tellursaeure (H₆TeO₆) is an inorganic acid with the following properties:
- Molecular Weight: 229.64 g/mol
- Appearance: Colorless crystals
- Melting Point: 136 °C
- Boiling Point: 160 °C
- Density: 3.07-3.158 g/cm³
- Solubility in Water: 0.1 g/mL
The structure can be represented as hexahydroxidotellurium, where the tellurium atom is surrounded by six hydroxyl groups, contributing to its unique chemical behavior .
Analytical Chemistry
This compound is utilized in analytical chemistry for the detection and quantification of other elements, particularly metals. Its ability to form complexes with various metal ions makes it a valuable reagent in analytical procedures.
Table 1: Metal Ion Complexes Formed with this compound
Metal Ion | Complex Type | Application |
---|---|---|
Lead | Tellurate Complex | Detection in environmental samples |
Mercury | Tellurate Complex | Analytical determination |
Silver | Tellurate Complex | Photometric analysis |
Biological Applications
Recent studies have highlighted the potential biological applications of tellurium compounds, including this compound. These applications range from antimicrobial properties to immunomodulation.
Case Study: Antimicrobial Properties
A study investigated the effects of tellurium compounds on various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus cereus | 16 µg/mL |
Material Science
In material science, this compound is explored for its role in synthesizing advanced materials such as semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for application in nanotechnology.
Case Study: Semiconductor Fabrication
Research has demonstrated that incorporating this compound in semiconductor fabrication can enhance the efficiency of solar cells due to improved charge carrier mobility .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing telluric acid, and how can purity be ensured?
Telluric acid is typically synthesized by oxidizing tellurium dioxide (TeO₂) with strong oxidizing agents like hydrogen peroxide (H₂O₂) in acidic media. A common method involves refluxing TeO₂ with 30% H₂O₂ and nitric acid at 80–90°C for 4–6 hours. Post-synthesis, purity is confirmed via gravimetric analysis (e.g., precipitation as tellurium dioxide hydrate) and titration with standardized NaOH to determine acid equivalence. Crystallization under controlled evaporation conditions minimizes impurities .
Q. Which spectroscopic techniques are most effective for characterizing telluric acid’s structural properties?
Key techniques include:
- X-ray Diffraction (XRD): Resolves crystal structure and confirms the octahedral coordination of Te(VI).
- Raman/IR Spectroscopy: Identifies vibrational modes of Te–O bonds (e.g., symmetric stretching at ~750 cm⁻¹).
- NMR Spectroscopy: ¹H NMR in D₂O reveals proton environments, while ¹²⁵Te NMR (though less common) provides insights into tellurium oxidation states .
Q. How can researchers validate the solubility data of telluric acid in aqueous systems?
Solubility studies require precise temperature control (e.g., water baths ±0.1°C) and gravimetric analysis of saturated solutions. Conflicting literature values often arise from variations in pH or ionic strength. To resolve discrepancies, replicate experiments under standardized conditions (e.g., 25°C, 0.1 M HNO₃) and cross-reference with thermodynamic databases like NIST .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported thermodynamic properties (e.g., ΔHf, entropy) of telluric acid?
Contradictions often stem from differing synthesis routes or impurities. Researchers should:
- Perform calorimetric measurements (e.g., bomb calorimetry) on recrystallized samples.
- Compare results with computational models (DFT or COSMO-RS) to validate experimental data.
- Conduct meta-analyses of existing studies to identify systematic biases .
Q. How can mechanistic studies elucidate telluric acid’s role in redox reactions under non-ambient conditions?
Design experiments using:
- Electrochemical Cells: Monitor Te(VI)/Te(IV) redox couples via cyclic voltammetry at varying pH.
- In Situ Spectroscopy: UV-Vis or XAS to track intermediate species during reactions.
- Isotopic Labeling: Use ¹⁸O-enriched H₂O to trace oxygen transfer pathways .
Q. What computational methods are suitable for modeling telluric acid’s behavior in complex matrices (e.g., environmental or biological systems)?
Molecular dynamics (MD) simulations with force fields parameterized for Te–O interactions (e.g., AMBER or CHARMM) can predict solubility and ligand-binding behavior. Hybrid DFT (e.g., B3LYP) is recommended for electronic structure analysis. Validate models against experimental EXAFS or neutron scattering data .
Q. Methodological Guidance
Q. How should researchers design experiments to study telluric acid’s stability under varying pH and temperature?
- Use buffered solutions (pH 1–14) and monitor decomposition via UV-Vis kinetics.
- Employ Arrhenius plots to derive activation energies for thermal degradation.
- Include control experiments with inert atmospheres (N₂/Ar) to isolate pH effects from oxidative pathways .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Report exact molar ratios, reaction times, and purification steps.
- Provide NMR/XRD spectra in Supporting Information.
- Cross-validate purity metrics (e.g., elemental analysis, HPLC) .
Q. How can researchers systematically resolve conflicting data in literature on telluric acid’s catalytic applications?
- Conduct sensitivity analyses to identify critical variables (e.g., catalyst loading, solvent polarity).
- Use statistical tools (e.g., ANOVA) to assess reproducibility across labs.
- Publish negative results to clarify boundary conditions for catalytic efficacy .
Q. Data Presentation and Validation
Q. What metrics should be included when reporting telluric acid’s environmental toxicity in academic studies?
Comparison with Similar Compounds
Comparison with Tellurous Acid (H₂TeO₃)
Telluric acid and tellurous acid represent tellurium in its +6 and +4 oxidation states, respectively. Key differences include:
Tellurous acid is more reactive in redox reactions, readily oxidizing to telluric acid in the presence of strong oxidizers .
Comparison with Chalcogen Acids: Sulfuric (H₂SO₄) and Selenic (H₂SeO₄)
Telluric acid shares functional similarities with sulfuric and selenic acids but diverges in structure and reactivity:
Comparison with Tellurium Oxides: TeO₂ and TeO₃
Tellurium oxides differ fundamentally from telluric acid in composition and utility:
TeO₂ is widely used in optoelectronics due to its high refractive index, while TeO₃ is rarely isolated .
Table: Comparative Overview of Tellurium Compounds
Properties
Molecular Formula |
H2O4Te |
---|---|
Molecular Weight |
193.6 g/mol |
IUPAC Name |
telluric acid |
InChI |
InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4) |
InChI Key |
XHGGEBRKUWZHEK-UHFFFAOYSA-N |
SMILES |
O[Te](=O)(=O)O |
Canonical SMILES |
O[Te](=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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